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Introduction: The Role of
[Hydroxy(methanesulfonyloxy)iodo]benzene in
Modern Synthesis
[Hydroxy(methanesulfonyloxy)iodo]benzene, hereafter referred to as HMSIB, is a pivotal

member of the hypervalent iodine(III) reagent family. These reagents have become

indispensable tools in modern organic synthesis, largely due to their character as

environmentally benign and easy-to-handle alternatives to traditional heavy metal oxidants.[1]

[2] HMSIB is a stable, crystalline solid that serves as a powerful electrophilic oxidant and a

versatile reagent for transferring the methanesulfonyloxy (mesyloxy) group to a variety of

nucleophilic substrates.

Its primary utility lies in the α-functionalization of carbonyl compounds, the facilitation of

oxidative cyclizations, and its involvement in unique rearrangement reactions.[3][4][5] This
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guide provides an in-depth exploration of HMSIB, detailing the causality behind experimental

choices, providing robust protocols for its key applications, and offering insights for researchers

in synthetic chemistry and drug development.

Property Value

Synonyms
[Hydroxy(mesyloxy)iodo]benzene,

Phenyliodosohydroxy Methanesulfonate[5][6]

CAS Number 105551-42-6[5][7][8]

Molecular Formula C₇H₉IO₄S[9][10]

Molecular Weight 316.11 g/mol [9][10]

Appearance White to off-white crystalline powder[5][6]

Melting Point 120-124 °C[5][6]

Purity Typically >98.0%[5][6]

Critical Safety and Handling Protocols
Proper handling of HMSIB is essential to ensure laboratory safety. The reagent is classified as

a skin and eye irritant.[6] Adherence to the following guidelines is mandatory.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat.[5][6]

Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[7] Avoid

generating dust.[11] Use non-sparking tools.

Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, away

from incompatible materials.[7] A recommended storage temperature is below 15°C.[5]

Spill & Disposal: In case of a spill, use personal protective equipment, sweep up the solid

material, and place it in a suitable, closed container for disposal.[11] Dispose of waste in

accordance with local, state, and federal regulations.

First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.[11] If irritation occurs, seek

medical advice.

Eye Contact: Rinse cautiously with water for at least 15 minutes.[11] Remove contact

lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

Core Application: α-Mesyloxylation of Carbonyl
Compounds
The most prominent application of HMSIB is the direct α-mesyloxylation of ketones and other

carbonyl compounds. The resulting α-sulfonyloxy ketones are highly valuable synthetic

intermediates, particularly for the construction of various heterocyclic systems.[12]

Mechanistic Rationale
The efficacy of HMSIB in this transformation stems from its electronic properties. The iodine(III)

center is hypervalent and electrophilic, bonded to a hydroxyl group and an excellent mesyloxy

leaving group. The reaction proceeds via the nucleophilic attack of the enol or enolate form of

the ketone onto the electrophilic iodine center. This is followed by a reductive elimination step

where the mesyloxy group is transferred to the α-carbon, and iodobenzene is released as a

byproduct. The choice of solvent and temperature can significantly influence the reaction rate

by affecting the equilibrium concentration of the enol/enolate.

Caption: General mechanism for the α-mesyloxylation of ketones using HMSIB.

Detailed Protocol: α-Mesyloxylation of Acetophenone
This protocol details the conversion of acetophenone to α-mesyloxyacetophenone. The

principles can be adapted for a wide range of enolizable ketones.

Materials:

Acetophenone

[Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.guidechem.com/msds/105551-42-6.html
https://www.guidechem.com/msds/105551-42-6.html
https://www.xixisys.com/substances/105551-42-6
https://www.organic-chemistry.org/abstracts/literature/438.shtm
https://www.benchchem.com/product/b013074/docs?utm_src=pdf-body#application-notes-protocols-leveraging-hydroxy-methanesulfonyloxy-iodo-benzene-for-advanced-oxidative-functionalization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013074?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetonitrile (CH₃CN), anhydrous

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, condenser

Standard glassware for workup and purification

Procedure:

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add

acetophenone (1.20 g, 10 mmol, 1.0 equiv.).

Dissolution: Add 50 mL of anhydrous acetonitrile to the flask and stir until the acetophenone

is fully dissolved.

Reagent Addition: Add HMSIB (3.48 g, 11 mmol, 1.1 equiv.) to the solution in one portion at

room temperature.

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by

Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Insight: For less reactive or sterically hindered ketones, reaction times may be longer. The

use of ultrasound has been shown to dramatically accelerate analogous α-tosyloxylation

reactions by dispersing the reagent.[13]

Workup - Quenching and Extraction:

Allow the reaction mixture to cool to room temperature.

Remove the acetonitrile under reduced pressure using a rotary evaporator.

Dissolve the resulting residue in 100 mL of dichloromethane.[13]
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Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous

NaHCO₃, followed by 50 mL of water.[13]

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the

pure α-mesyloxyacetophenone.

Substrate Scope and Performance
The α-sulfonyloxylation reaction is broadly applicable. The following table, based on data from

analogous α-tosyloxylation reactions with HTIB, illustrates the expected performance across

different ketone substrates.

Substrate Product

Typical

Reaction Time

(Reflux)

Typical Yield Reference

Acetophenone
2-Tosyloxy-1-

phenylethanone
10 min 98% [13]

Propiophenone

1-Phenyl-2-

tosyloxypropan-

1-one

10 min 95% [13]

Cyclopentanone

2-

Tosyloxycyclope

ntanone

30 min 80% [13]

Cyclohexanone

2-

Tosyloxycyclohex

anone

30 min 90% [13]

2-

Acetylthiophene

2-Tosyloxy-1-

(thiophen-2-

yl)ethanone

10 min 98% [13]
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Note: Data presented is for α-tosyloxylation using [Hydroxy(tosyloxy)iodo]benzene (HTIB)

under reflux in acetonitrile, which serves as a reliable performance indicator for the analogous

mesyloxylation with HMSIB.

Advanced Application: Oxidative Intramolecular
Cyclization
Hypervalent iodine reagents are highly effective in promoting oxidative cyclizations to form

heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[14] HMSIB

can be used to synthesize 2-arylbenzofurans from readily available o-hydroxystilbenes.

Rationale and Workflow
The reaction is initiated by the coordination of the phenolic oxygen of the o-hydroxystilbene to

the iodine(III) center of HMSIB. This enhances the electrophilicity of the alkene. A subsequent

intramolecular nucleophilic attack by the oxygen onto the double bond forms a five-membered

ring. Reductive elimination of iodobenzene and loss of methanesulfonic acid drives the reaction

forward, leading to the aromatized benzofuran product.
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Caption: Experimental workflow for the synthesis of 2-arylbenzofurans via HMSIB.

Protocol: Synthesis of 2-Phenylbenzofuran
This protocol is adapted from established procedures using other hypervalent iodine reagents

for the same transformation.[14]

Materials:
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(E)-2-Styrylphenol

[Hydroxy(methanesulfonyloxy)iodo]benzene (HMSIB)

Acetonitrile (CH₃CN), anhydrous

Dichloromethane (DCM)

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a 50 mL round-bottom flask, dissolve (E)-2-styrylphenol (196 mg, 1.0

mmol, 1.0 equiv.) in 10 mL of anhydrous acetonitrile.

Reagent Addition: Add HMSIB (379 mg, 1.2 mmol, 1.2 equiv.) to the solution.

Reaction: Stir the mixture at room temperature or gently heat to 50°C. The reaction is

generally complete within 1-3 hours. Monitor by TLC for the disappearance of the starting

material. Insight: Electron-donating groups on the stilbene aromatic rings can accelerate the

reaction, while electron-withdrawing groups may require longer reaction times or higher

temperatures.[14]

Workup:

Cool the reaction to room temperature and quench with 20 mL of water.

Extract the aqueous layer with dichloromethane (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

Purification: Filter the drying agent, concentrate the solvent under reduced pressure, and

purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to yield pure 2-phenylbenzofuran.

Troubleshooting Guide
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Problem Potential Cause(s) Recommended Solution(s)

Incomplete Reaction / Low

Conversion

1. Insufficient reaction time or

temperature. 2. Deactivated

substrate. 3. Impure or

degraded HMSIB reagent.

1. Increase reaction time

and/or temperature. Monitor

closely by TLC. 2. For difficult

substrates, consider using a

more polar or fluorinated

solvent to enhance reagent

reactivity.[15] 3. Use freshly

purchased or properly stored

reagent. Check purity if

possible.

Formation of Multiple Side

Products

1. Reaction temperature is too

high, leading to decomposition.

2. Substrate is sensitive to

oxidative conditions. 3.

Presence of water in the

reaction medium.

1. Run the reaction at a lower

temperature for a longer

duration. 2. Use a milder

hypervalent iodine reagent or

add radical inhibitors if side

reactions are suspected. 3.

Ensure all glassware is oven-

dried and use anhydrous

solvents.

Low Isolated Yield

1. Product loss during aqueous

workup. 2. Inefficient

purification.

1. Perform additional

extractions from the aqueous

layer. 2. Optimize the eluent

system for column

chromatography to ensure

good separation from

byproducts like iodobenzene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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